molecular formula C8H9NO B3059028 6,7-Dihydro-5H-[2]pyrindin-5-ol CAS No. 937641-51-5

6,7-Dihydro-5H-[2]pyrindin-5-ol

Cat. No.: B3059028
CAS No.: 937641-51-5
M. Wt: 135.16 g/mol
InChI Key: OLQNADLOODXWQI-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-[2]pyrindin-5-ol is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5,8,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNADLOODXWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476393
Record name 5H-CYCLOPENTA[C]PYRIDIN-5-OL, 6,7-DIHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937641-51-5
Record name 5H-CYCLOPENTA[C]PYRIDIN-5-OL, 6,7-DIHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Heterocyclic Organic Chemistry

6,7-Dihydro-5H- researchgate.netpyrindin-5-ol, with the chemical formula C₈H₉NO, is classified as a heterocyclic compound. chemscene.com Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. In the case of 6,7-Dihydro-5H- researchgate.netpyrindin-5-ol, the presence of a nitrogen atom in the pyridine (B92270) ring system defines its heterocyclic nature. nih.gov

The structure is a bicyclic system, meaning it is composed of two fused rings. Specifically, it consists of a pyridine ring fused to a cyclopentane (B165970) ring. The nomenclature "6,7-Dihydro-5H- researchgate.netpyrindine" indicates the fusion of these two rings and the partial saturation of the cyclopentane portion. The "-5-ol" suffix signifies the presence of a hydroxyl (-OH) group at the 5th position of the pyrindine core.

The pyridine ring is an aromatic six-membered heterocycle that is a fundamental building block in many natural products, pharmaceuticals, and functional materials. nih.govrsc.org Its unique electronic properties, arising from the electronegative nitrogen atom, influence its reactivity and its ability to participate in various chemical interactions, including hydrogen bonding. nih.gov The fusion of this aromatic system with a non-aromatic carbocyclic ring, as seen in the dihydropyrindine scaffold, creates a molecule with distinct three-dimensional geometry and chemical characteristics.

Significance of the 6,7 Dihydro 5h Pyrindine Scaffold in Research

The 6,7-Dihydro-5H-pyrindine scaffold is a key structural motif in medicinal chemistry and drug discovery. lookchem.com Its significance stems from its presence in a wide array of biologically active molecules. The rigid, fused-ring structure provides a defined orientation for functional groups, which can lead to specific and potent interactions with biological targets such as enzymes and receptors.

Research has demonstrated that derivatives of the pyrindine and related dihydropyridine (B1217469) scaffolds possess a broad spectrum of pharmacological activities. researchgate.netnih.gov These include applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. rsc.orgontosight.ai The versatility of the scaffold allows for the synthesis of large libraries of compounds with diverse substituents, facilitating the exploration of structure-activity relationships (SAR). This process is crucial for optimizing the potency and selectivity of potential drug candidates.

For instance, the introduction of different functional groups on the pyrindine core can modulate properties such as solubility, metabolic stability, and target-binding affinity. rsc.org The development of efficient synthetic methods to access these derivatives is therefore an active area of research.

Structure Activity Relationship Sar Studies of 6,7 Dihydro 5h 1 Pyrindin 5 Ol Analogues

Design Principles for Structural Modification

The design of new 6,7-Dihydro-5H- nih.govpyrindin-5-ol analogues is guided by established medicinal chemistry principles aimed at enhancing their therapeutic potential. These strategies involve modifications to both the core scaffold and its peripheral substituents.

Peripheral Substituent Effects on Molecular Functionality

The addition or modification of peripheral substituents on the 6,7-Dihydro-5H- nih.govpyrindin-5-ol scaffold plays a crucial role in modulating its biological activity. Research on related pyridine (B92270) derivatives has demonstrated that the nature and position of substituents significantly impact their antiproliferative activity. For example, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the anticancer effects of pyridine derivatives. mdpi.com Conversely, the introduction of bulky groups or halogen atoms may lead to a decrease in activity. mdpi.com

In a study focused on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, various aryl substituents were introduced to investigate their effect on corrosion inhibition, which serves as a model for understanding molecular interactions. nih.gov The electronic properties of these substituents were found to directly correlate with their efficacy.

Correlation between Structural Features and Biological Interactions

A central aspect of SAR studies is to establish a clear link between the structural attributes of a molecule and its interaction with biological targets. For derivatives of the closely related 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine, which were investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists, the specific arrangement of substituents was found to be critical for binding affinity. nih.gov A detailed SAR study of these compounds was presented, highlighting the importance of specific structural motifs for achieving high antagonistic potency. nih.gov

Similarly, in the development of sigma-1 (σ1) receptor antagonists based on 6,7-dihydro-5H-cyclopenta[d]pyrimidine, the introduction of a 2-(4-chlorophenyl) group and a 4-(3-(4-methylpiperidin-1-yl)propoxy) side chain resulted in a compound with nanomolar affinity for the target receptor. nih.gov This demonstrates how specific substitutions can drive high-affinity interactions with a biological target.

Lead Optimization Strategies in Developing 6,7-Dihydro-5H-Pyrindine Derivatives

Once a lead compound with promising biological activity is identified, lead optimization strategies are employed to improve its drug-like properties, particularly its pharmacokinetic profile.

Optimization of Pharmacokinetic Parameters in Preclinical Models

The optimization of pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), is a critical step in drug development. For a series of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidine derivatives developed as G protein-coupled receptor 119 (GPR119) agonists, lead optimization efforts led to the identification of a compound with excellent pharmacokinetic properties in rodents. nih.gov This optimization process involved systematic structural modifications to enhance oral availability and metabolic stability. nih.gov

In another example, the optimization of tetrahydroindazoles as inhibitors of human dihydroorotate (B8406146) dehydrogenase involved evaluating their in vitro metabolic stability. acs.org Such studies are crucial for predicting how a compound will behave in a living organism and for guiding further structural modifications to improve its therapeutic potential. While specific data on the pharmacokinetic optimization of 6,7-Dihydro-5H- nih.govpyrindin-5-ol analogues is limited in publicly available literature, the strategies employed for structurally related compounds provide a clear roadmap for future research in this area.

Pharmacological and Biological Research Applications of 6,7 Dihydro 5h 1 Pyrindin 5 Ol Analogues

Target Identification and Mechanistic Studies

The unique structural features of 6,7-dihydro-5H- mdpi.compyrindin-5-ol analogues have enabled the exploration of their interactions with several key biological targets. These investigations have provided valuable insights into the mechanisms of action and have helped identify promising lead compounds for further development.

G Protein-Coupled Receptor (GPCR) Agonism (e.g., GPR119)

Analogues featuring a 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core have been identified as potent and selective agonists for G protein-coupled receptor 119 (GPR119). nih.gov This receptor is primarily expressed in the pancreas and gastrointestinal tract and is a key target in the research for type 2 diabetes treatments. researchgate.net

Lead optimization efforts have led to the discovery of compounds such as GSK1104252A, which demonstrates significant GPR119 agonism. nih.gov Research in rodent models indicates that GPR119 activation by these analogues can improve glucose homeostasis by stimulating the release of both insulin (B600854) and incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net

Table 1: GPR119 Agonist Activity of a Pyrrolopyrimidine Analogue

Compound Target Activity Potential Application Reference
GSK1104252A GPR119 Potent and selective agonist Glucose control in Type 2 Diabetes nih.gov

Muscarinic Acetylcholine (B1216132) Receptor Allosteric Modulation (e.g., M4 mAChR)

The M4 muscarinic acetylcholine receptor (M4 mAChR) is a critical target for neurological and psychiatric disorders, including schizophrenia. nih.govnih.gov However, developing selective agonists has been challenging due to the highly conserved nature of the orthosteric binding site across muscarinic receptor subtypes. nih.gov This has spurred the development of positive allosteric modulators (PAMs), which bind to a secondary site to enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. nih.govnih.gov

Several analogues of 6,7-dihydro-5H- mdpi.compyrindin-5-ol have emerged as promising M4 PAMs. For instance, compounds incorporating a 6,7-dihydro-5H-cyclopenta[b]pyridinyl moiety have been patented as M4 PAMs. nih.gov Similarly, derivatives of 4-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)quinazoline are being investigated for their potential in treating disorders associated with muscarinic acetylcholine receptor dysfunction. nih.gov Recent studies have also characterized novel M4 PAMs that exhibit biased modulation, selectively affecting either G-protein signaling or β-arrestin recruitment pathways, offering tools to dissect the roles of these pathways in neurocognitive disorders. nih.gov

Receptor-Interacting Protein Kinase (RIPK) Inhibition (e.g., RIPK1)

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of inflammatory responses and cell death pathways, such as necroptosis. mdpi.com Its kinase activity has been implicated in a variety of inflammatory diseases. Research in this area led to the development of GNE684, a potent and selective RIPK1 inhibitor with a core structure of (S)-N-((S)-7-methoxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepin-3-yl)-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b] mdpi.comnih.govmdpi.comtriazole-2-carboxamide. mdpi.com

Preclinical studies have shown that pharmacological inhibition of RIPK1 with such compounds can be beneficial in models of inflammatory conditions, including arthritis and colitis. mdpi.com This highlights the potential of targeting RIPK1 with structurally related compounds for the development of new anti-inflammatory therapies. mdpi.com

Enzyme Inhibition Profiles (e.g., COX enzymes, PDE4 isoforms)

Analogues of 6,7-dihydro-5H- mdpi.compyrindin-5-ol have been investigated for their ability to inhibit key enzymes involved in inflammation and other cellular processes.

Cyclooxygenase (COX) Enzymes: A series of 6,7-diaryl-2,3-1H-dihydropyrrolizines, which are structurally related to the core scaffold, have been synthesized and evaluated as inhibitors of COX-1 and COX-2 enzymes. x-mol.com These enzymes are central to the inflammatory cascade, producing prostaglandins. ontosight.ainih.gov Research has demonstrated that modifying the substitution patterns on the aryl groups of these compounds can shift the balance of inhibitory activity between COX-1, COX-2, and 5-lipoxygenase (5-LOX), allowing for the fine-tuning of their pharmacological profile. x-mol.com The goal is often to achieve selective COX-2 inhibition to reduce inflammatory responses while minimizing the gastrointestinal side effects associated with COX-1 inhibition. ontosight.ainih.gov

Phosphodiesterase 4 (PDE4) Isoforms: PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibitors of PDE4 have anti-inflammatory effects and are of interest for treating conditions like chronic obstructive pulmonary disease (COPD). A significant challenge is that non-selective PDE4 inhibitors often have a narrow therapeutic window. To address this, research has focused on developing inhibitors selective for specific PDE4 isoforms, such as PDE4B.

Derivatives of 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine have been identified as highly potent and selective inhibitors of the PDE4B subtype. Optimization of substituents on the pyrimidine (B1678525) and phenyl rings led to the discovery of compounds with over 100-fold selectivity for PDE4B over PDE4D, including one derivative with an IC50 value of 3.0 nM against human PDE4B.

Table 2: Enzyme Inhibition Data for Selected Analogues

Compound Class Target Enzyme Key Findings Reference
6,7-diaryl-2,3-1H-dihydropyrrolizines COX-1 / COX-2 Substitution patterns influence inhibitory balance between COX isoforms. x-mol.com
5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidines PDE4B Identified highly potent and selective inhibitors (e.g., IC50 = 3.0 nM) for PDE4B over PDE4D.

Neurotransmitter Receptor and Transporter Interactions (e.g., GABAA receptor, SERT, 5-HT1A receptor)

The versatility of the fused heterocyclic scaffolds allows for interaction with various neurotransmitter systems.

GABAA Receptor: The GABAergic system is the primary inhibitory system in the central nervous system. Research has shown that GABA agonists like THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), a related pyridin-ol derivative, can induce the formation of low-affinity GABAA receptors in cultured neurons. Furthermore, hybrid molecules have been designed to interact with both the GABAA receptor and the serotonin (B10506) 5-HT6 receptor, demonstrating the potential to modulate multiple neurotransmitter systems simultaneously.

Serotonin Transporter (SERT): The serotonin transporter is a primary target for antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs). x-mol.com Research into novel 4-aryl-pyrido[1,2-c]pyrimidine derivatives revealed compounds with dual activity, showing moderate to high affinity for both SERT and the 5-HT1A receptor. nih.gov Molecular docking studies on related pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines have also been conducted to predict their binding interactions with a model of the SERT transporter. x-mol.com

5-HT1A Receptor: The 5-HT1A receptor is implicated in mood and anxiety disorders. nih.gov There is significant interest in developing ligands that can modulate 5-HT1A receptors in combination with other targets. For example, studies have explored the functional interactions between 5-HT1A and 5-HT2A receptors, as well as the formation of D2-5-HT1A receptor heteromers, which could be novel targets for antipsychotic drugs. Researchers have also designed dual-action ligands, such as those targeting both 5-HT1A and 5-HT7 receptors, which may offer new avenues for treating depression and anxiety. nih.gov

Research into Potential Therapeutic Modalities

The diverse biological activities of 6,7-dihydro-5H- mdpi.compyrindin-5-ol analogues have positioned them as valuable tools in the research and exploration of potential new treatments for a range of conditions.

Metabolic Disorders: The potent agonism of GPR119 by 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidine derivatives supports their investigation in the context of type 2 diabetes for improving glycemic control. nih.govresearchgate.net

Inflammatory Diseases: The selective inhibition of RIPK1 and COX-2 by different classes of analogues suggests their potential application in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. mdpi.comx-mol.com

Neurological and Psychiatric Disorders: The development of highly selective M4 mAChR positive allosteric modulators offers a promising strategy for addressing cognitive deficits and psychotic symptoms associated with schizophrenia. nih.govnih.gov Furthermore, compounds that modulate serotonin and GABA receptors are being explored for their potential in treating depression and anxiety disorders. nih.gov

Oncology: The pyrrolo[2,3-d]pyrimidine scaffold is found in compounds that have been investigated for their antitumor properties, highlighting another potential avenue for therapeutic research with these analogues.

The continued exploration of these versatile chemical scaffolds is expected to yield further insights into fundamental biological processes and may lead to the development of novel therapeutic agents.

Antineoplastic Research

The search for novel cancer therapies has led to the investigation of various heterocyclic compounds. Analogues of 6,7-dihydro-5H- researchgate.netpyrindine have been explored as inhibitors of necroptosis, a form of programmed cell death that has implications for cancer treatment.

One area of focus has been on inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. A series of 6,7-dihydro-5H-pyrrolo[1,2-b] researchgate.netepa.govnih.govtriazole derivatives were designed as potent necroptosis inhibitors. nih.gov Through systematic structure-activity relationship (SAR) studies, compound 26 was identified as a promising lead, demonstrating potent anti-necroptotic activity in both human and mouse cell assays. nih.gov This compound was found to bind effectively to the allosteric pocket of RIPK1, classifying it as a type III inhibitor. nih.gov The development of such inhibitors is considered a promising strategy for mitigating diseases where necroptosis plays a role, including certain cancers. nih.gov

Compound Analogue ClassTargetKey Findings
6,7-dihydro-5H-pyrrolo[1,2-b] researchgate.netepa.govnih.govtriazole derivativesRIPK1 (Necroptosis Inhibition)Identified compound 26 as a potent type III inhibitor with significant anti-necroptotic activity in human and murine cell lines. nih.gov

Anti-inflammatory Response Modulation

Necroptosis is a pro-inflammatory mode of cell death, and its inhibition is a key target for modulating inflammatory responses. The same 6,7-dihydro-5H-pyrrolo[1,2-b] researchgate.netepa.govnih.govtriazole derivatives studied for their antineoplastic potential are also relevant for their anti-inflammatory properties. nih.gov The inhibition of RIPK1 can mitigate necroptosis-related inflammatory diseases. The research that led to the discovery of compound 26 as a potent RIPK1 inhibitor highlights a promising pathway for developing new treatments for autoimmune and inflammatory conditions. nih.gov

Central Nervous System (CNS) Activity Research (e.g., Anxiolytic, Anticonvulsant)

Several analogues of 6,7-dihydro-5H- researchgate.netpyrindin-5-ol have been synthesized and evaluated for their effects on the central nervous system.

Research into 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine derivatives identified them as novel antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. nih.gov Antagonism of this receptor is a well-known strategy for developing anxiolytic and antidepressant medications. These studies led to the discovery of an orally active CRF1 receptor antagonist, demonstrating the therapeutic potential of this class of compounds for stress-related disorders. nih.gov

In the area of anticonvulsant research, derivatives of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid have shown significant activity. researchgate.net Specifically, the bis-methylamide derivative, IEM-2248, was found to be highly effective against NMDA-induced convulsions in mice, completely protecting the animals from seizures and preventing fatal outcomes at a dose of 0.2 mmol. researchgate.net Another related compound, IEM-2258, also demonstrated a pronounced anticonvulsant effect. researchgate.net

Furthermore, a series of 5-oxo-1,4,5,6,7,8-hexahydrocinnolines, which are structurally related bicyclic systems, were examined for CNS activity. Two compounds in this series, 23 and 27 , exhibited both sedative and anticonvulsant properties, although their narrow safety margin prevented further development. nih.gov

Compound Analogue ClassCNS Target/ActivityKey Findings
6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidinesCRF1 Receptor AntagonismDiscovered an orally active antagonist, suggesting potential for anxiolytic applications. nih.gov
6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid DerivativesAnticonvulsant (NMDA receptor modulation)IEM-2248 fully protected mice from NMDA-induced convulsions. researchgate.net
5-oxo-1,4,5,6,7,8-hexahydrocinnolinesSedative, AnticonvulsantCompounds 23 and 27 showed sedative and anticonvulsant effects. nih.gov

Antimicrobial and Antifungal Activity Studies

The development of new antimicrobial agents is a critical area of research due to rising antibiotic resistance. Analogues of 6,7-dihydro-5H- researchgate.netpyrindin-5-ol have contributed to this field.

A series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives were synthesized and showed potent antibacterial activity. nih.gov These compounds were particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.gov One compound, 8f , was found to be 8 to 128 times more potent than reference drugs like ciprofloxacin (B1669076) and moxifloxacin (B1663623) against certain strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Additionally, new spiro[indole-3,4′-pyridine] derivatives were synthesized and evaluated for their biological activity. mdpi.com One of these compounds demonstrated a moderate antibacterial effect against Pseudomonas aeruginosa and also exhibited good antioxidant properties. mdpi.com

Compound AnalogueTarget OrganismMinimum Inhibitory Concentration (MIC)
Fluoroquinolone DerivativesStaphylococcus epidermidis (MRSE)0.25-4 µg/mL nih.gov
Fluoroquinolone DerivativesStreptococcus pneumoniae0.25-1 µg/mL nih.gov
Compound 8f Staphylococcus aureus (MRSA 10-05)8-128 times more potent than ciprofloxacin nih.gov
Spiro[indole-3,4′-pyridine] DerivativePseudomonas aeruginosaModerate antibacterial effect mdpi.com

Antileishmanial Activity Investigations

Leishmaniasis is a parasitic disease that requires new and less toxic treatment options. Research into heterocyclic compounds has identified analogues with promising antileishmanial activity.

A semi-synthetic derivative, 6b,7-dihydro-5H-cyclopenta[b]naphtho[2,1-d]furan-5,6(9aH)-dione (CNFD), was tested against promastigote forms of Leishmania. researchgate.net The compound showed significant activity against L. (V.) guyanensis, with an IC50 (half-maximal inhibitory concentration) of 17 ± 5.4 µg/mL after 72 hours of exposure. researchgate.net

Another study investigated the quinoline (B57606) derivative clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol) against two relevant Leishmania species. nih.gov The results demonstrated, for the first time, the antileishmanial activity of clioquinol and suggested that its mechanism of action may involve targeting the parasite's mitochondria, leading to cell death by necrosis. nih.gov

Compound AnalogueLeishmania SpeciesActivity (IC50)
6b,7-dihydro-5H-cyclopenta[b]naphtho[2,1-d]furan-5,6(9aH)-dione (CNFD)L. (V.) guyanensis (promastigotes)17 ± 5.4 µg/mL at 72h researchgate.net
ClioquinolLeishmania amazonensis, Leishmania infantumDemonstrated activity against promastigotes and amastigotes nih.gov

Agrochemical Research Applications

Beyond pharmacology, related heterocyclic structures are being explored for applications in the agrochemical sector.

Computational and Theoretical Chemistry Studies on 6,7 Dihydro 5h 1 Pyrindin 5 Ol and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the intrinsic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and reactivity of organic molecules. For analogues of 6,7-Dihydro-5H- nih.govpyrindin-5-ol, such as dihydropyridine (B1217469) and pyridine (B92270) derivatives, DFT calculations are employed to understand their stability, reactivity, and spectroscopic properties. nih.govmdpi.com

Studies on related pyridine dipyrrolide derivatives have utilized DFT and time-dependent DFT (TD-DFT) at the M06/6-311G(d,p) level to examine their electronic and photovoltaic characteristics. nih.govresearchgate.net These calculations revealed that modifying terminal groups with strong electron-withdrawing units can lead to a significant redshift in absorption spectra and a decrease in the energy gap, enhancing solar light absorption. nih.govresearchgate.net For a series of designed organic compounds (PPH1-PPH8), the energy gap was reduced from 2.677 eV to 2.468 eV. nih.govresearchgate.net

DFT analysis has also been instrumental in exploring the reaction mechanisms of pyridine-containing catalysts. For instance, calculations on nickel pyridine 2-thiolate, a catalyst for hydrogen generation, helped to elucidate the experimentally proposed catalytic pathway by examining the free energy changes, spin states, and geometry of intermediates. nih.gov Furthermore, DFT has been used to study the stability and reactivity of 1,3,4-oxadiazole (B1194373) derivatives, with results indicating that specific substitutions can enhance chemical reactivity and stability. mdpi.com

The following table summarizes key electronic properties calculated for a series of pyridine dipyrrolide-based chromophores, which are analogues of the core structure of interest.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Maximum Absorption Wavelength (nm)
PPHR (Reference)-5.68-3.002.68562.87
PPH1-5.89-3.252.64580.11
PPH2-5.98-3.412.57595.43
PPH3-6.05-3.492.56598.21
PPH4-6.15-3.682.47615.89
PPH5-6.11-3.582.53603.76

Conformational Analysis and Stability Predictions

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules and its influence on their biological activity. Computational methods can predict the relative stability of different conformers. For pyran-2,4-dione derivatives, which share some structural motifs with the compounds of interest, DFT calculations have been used to determine the most stable isomers. mdpi.com These studies have shown good correlation between calculated and experimental bond distances and angles, although some variations can be attributed to crystal packing effects. mdpi.com

In a study on an iodobenzyl cyclic(alkyl)(amino)carbene (CAAC) and its N-heterocyclic carbene (NHC) variant, DFT analysis revealed that the transformation to a cyclometalated product is more facile in the NHC case due to its higher conformational flexibility. acs.org This highlights the importance of conformational freedom in determining reaction pathways. The calculations showed that while the oxidative addition activation barriers were similar for copper, silver, and gold complexes, the resulting metal(III) intermediates were consistently less endergonic for the NHC analogues. acs.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful techniques for studying the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Prediction of Ligand-Receptor Binding Modes

Molecular docking is widely used to predict the preferred orientation of a ligand when it binds to a receptor. This information is critical for designing new drugs. For analogues like dihydropyridine and pyridine derivatives, molecular docking has been employed to study their binding to various targets, including cholinesterases, calcium channels, and lipoxygenase. nih.govnih.govnih.govjapsonline.comacs.orgacs.orglas.ac.cndovepress.com

For example, in a study of novel dihydropyridine hybrids, molecular docking was used to calculate ligand-protein interactions in different bacteria and fungi. A para-hydroxy-linked dihydropyridine showed favorable binding energies against various pathogens. nih.gov Similarly, docking studies of dihydropyrimidine (B8664642) analogues against the lipoxygenase enzyme showed high affinities, which correlated with their observed inhibitory activity. dovepress.com In another study, docking of newly designed dihydropyridine-based compounds with calcium channel proteins predicted binding energies ranging from -6.86 to -10.05 kcal/mol. japsonline.com

The following table presents docking scores and binding affinities for a selection of dihydropyridine derivatives against the penicillin-binding protein 3 (PBP3).

CompoundDocking ScoreBinding Affinity (kcal/mol)Interacting Residues
Derivative 4-11.868-5.315Ser448, Glu623, Gln524
Derivative 7-9.597-4.781-
Derivative 8-17.891-7.152-
Derivative 9-14.765-6.543-
Derivative 10-15.987-6.876-

Evaluation of Binding Affinities and Interactions (e.g., Binding Free Energy using MM/GBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular method for estimating the free energy of binding of a ligand to a protein. researchgate.netnih.govresearchgate.net This method combines molecular mechanics energy calculations with implicit salvation models. MM/GBSA has been successfully applied to rank inhibitors of various enzymes, including carbonic anhydrase. nih.gov Studies have shown that the choice of atomic charges and other parameters can significantly impact the correlation with experimental binding affinities. researchgate.netnih.gov

In a study of pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents, MM-GBSA analysis was used to rescore docking results and eliminate false positives. nih.gov The calculated binding free energies for the complexes provided a more accurate prediction of their inhibitory potential. nih.gov Similarly, for dihydropyridine-based calcium channel blockers, MM/GBSA calculations supported the identification of a potential candidate that may replace first-line drugs. japsonline.com

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, allowing for the assessment of its stability over time. nih.govnih.govacs.org The root-mean-square deviation (RMSD) of the protein's backbone atoms is often monitored to ensure the stability of the complex during the simulation. japsonline.com For pyridine and pyrimidine (B1678525) derivatives targeting cholinesterases, 250 ns MD simulations were performed to investigate the stability of the complexes and the conformational flexibility of the enzymes. nih.govacs.org

Advanced Computational Modeling Techniques

Beyond standard DFT, docking, and MD simulations, more advanced computational techniques are being developed and applied to provide deeper insights. These can include enhanced sampling methods in MD to explore larger conformational spaces, quantum mechanics/molecular mechanics (QM/MM) methods to treat the active site of a protein with higher accuracy, and machine learning models to predict molecular properties.

For instance, the MDAnalysis Python library facilitates the rapid and portable analysis of molecular dynamics trajectories, enabling complex scripted workflows and interactive data exploration. youtube.com This allows researchers to efficiently extract meaningful information from the vast amount of data generated in MD simulations. youtube.com Advanced protocols for MM/GBSA calculations, such as those employing new generalized Born models and optimized atomic radii, are being developed to improve the accuracy of absolute binding free energy predictions. mdpi.com These methods have been applied to complex systems like the SARS-CoV-2 spike protein and its receptor, demonstrating their potential for studying protein-protein and protein-ligand interactions. mdpi.com

Non-Covalent Interaction (NCI) Analysis for Supramolecular Interactions

Non-covalent interactions (NCIs) are the fundamental forces that dictate the three-dimensional arrangement of molecules in space, leading to the formation of complex supramolecular architectures. The Non-Covalent Interaction (NCI) index is a computational tool that allows for the identification and visualization of these weak interactions in chemical systems. nih.gov This method is based on the electron density (ρ) and its reduced density gradient (RDG). By plotting the RDG against the electron density, regions of non-covalent interactions can be identified where the RDG approaches zero at low electron densities. nih.gov

The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to differentiate the type of interaction:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by a large, negative value of sign(λ₂)ρ.

Weak interactions (e.g., van der Waals forces): Indicated by values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes): Identified by a large, positive value of sign(λ₂)ρ.

This analysis generates intuitive 3D isosurfaces where colors represent the nature of the interaction, providing a clear picture of how molecules assemble in the solid state. scielo.org.mxscielo.org.mx

Computational Approaches in Materials Science (e.g., Corrosion Inhibition)

Computational chemistry, particularly Density Functional Theory (DFT) and Monte Carlo (MC) simulations, is a cornerstone in materials science for predicting and understanding the performance of organic molecules as corrosion inhibitors. These methods have been applied to analogues of 6,7-Dihydro-5H- nih.govpyrindin-5-ol, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, to elucidate their mechanism of action in protecting metals like carbon steel in acidic environments. nih.govacs.orgresearchgate.net

Density Functional Theory (DFT)

DFT calculations provide insights into the electronic properties of inhibitor molecules, which are crucial for their interaction with metal surfaces. eurjchem.com Key quantum chemical parameters are calculated to predict inhibition efficiency. eurjchem.comchemmethod.com

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. eurjchem.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower ELUMO values suggest a greater capacity to accept electrons from the metal surface. eurjchem.com

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus better inhibition potential, as the molecule can more readily interact with the metal surface. eurjchem.com

Other Parameters: Electronegativity (χ), global hardness (η), and softness (σ) also help to characterize the inhibitor's reactivity and its interaction with the metal. eurjchem.com

Studies on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) analogues demonstrated a strong correlation between these calculated parameters and experimentally observed corrosion inhibition efficiency. nih.govacs.org

Table 1: Calculated Quantum Chemical Parameters for CAPD Analogues Data sourced from a computational study on carbon steel in H₂SO₄ medium. nih.gov

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)
CAPD-1-5.79-2.143.657.93
CAPD-2-5.71-2.013.707.95
CAPD-3-5.77-2.313.465.34
CAPD-4-5.67-1.783.895.16

Monte Carlo (MC) Simulations

MC simulations are employed to model the adsorption behavior of inhibitor molecules on a metal surface, typically an iron (110) or copper surface, to find the most stable adsorption configuration. nih.gov The simulations yield adsorption energies, which indicate the strength of the interaction between the inhibitor and the metal. A higher negative value for the adsorption energy signifies a stronger, more spontaneous, and more stable adsorption process, which is indicative of superior corrosion inhibition. nih.govnih.gov

For the CAPD analogues, MC simulations showed that the molecules tend to adsorb on the steel surface in a planar orientation, maximizing the contact area and thus the protective effect. The calculated adsorption energies confirmed strong interactions with the surface. nih.govacs.org

Table 2: Monte Carlo Simulation Adsorption Energy for CAPD Analogues on Fe(110) Surface Data sourced from a computational study. nih.gov

SystemTotal Energy (kcal/mol)Adsorption Energy (kcal/mol)Rigid Adsorption Energy (kcal/mol)Deformation Energy (kcal/mol)
CAPD-1 + Fe(110)1655.82-1300.27-1250.31-49.96
CAPD-2 + Fe(110)1632.48-1245.92-1202.43-43.49
CAPD-3 + Fe(110)1629.98-1280.93-1235.01-45.92
CAPD-4 + Fe(110)1859.32-1207.13-1164.21-42.92

These computational studies collectively demonstrate that analogues of 6,7-Dihydro-5H- nih.govpyrindin-5-ol are promising candidates for corrosion inhibition, with their effectiveness being predictable and understandable through theoretical calculations of their electronic structure and adsorption behavior. nih.gov

Material Science and Industrial Applications of 6,7 Dihydro 5h 1 Pyrindin 5 Ol Derivatives

Utility as Versatile Organic Synthesis Building Blocks

The 6,7-dihydro-5H- Current time information in Bangalore, IN.pyrindine scaffold is a key intermediate in organic synthesis, valued for its reactivity and utility as a building block for more complex molecules. chemimpex.com Its structure allows for various chemical transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other specialized heterocyclic compounds. chemimpex.comresearchgate.net

Research has established several efficient methods for the synthesis of the core structure. One notable method involves the manganese-catalyzed direct oxidation of 2,3-cyclopentenopyridine analogues using tert-butyl hydroperoxide as an oxidant in water, which produces 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one with high yield and excellent chemoselectivity. rsc.org Another approach starts from dimethyl adipate, which undergoes a series of reactions including Dieckmann condensation, reaction with acrylonitrile, hydrolysis, and finally, a one-step reductive cyclization and aromatization to yield 6,7-dihydro-5H-1-pyrindine. researchgate.net

The resulting pyrindinone is a versatile building block. chemimpex.com For instance, it can be used to create highly functionalized derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles through cyclocondensation reactions. nih.gov The inherent reactivity of the pyrindine system, stemming from the electron-deficient nature of the pyridine (B92270) ring, makes these compounds valuable in multicomponent reactions for generating molecular diversity. acs.orgnih.gov

Development in Advanced Materials Science

The unique electronic and structural features of the pyridine moiety make its derivatives, including the pyrindine family, attractive candidates for the design of advanced materials.

Pyridine-containing compounds are integral to the development of novel electronic materials. acs.org The ability to modify the pyridine ring, for instance through 4-substitution, provides a direct way to regulate the electronic properties of the molecule. rsc.org This tuning capability is critical in designing materials for specific applications. Studies on 12-membered tetra-aza pyridinophanes have shown that such substitutions can systematically alter the redox potentials and metal binding constants of iron complexes, which in turn controls their catalytic activity in C-C coupling reactions. rsc.org While direct research on 6,7-Dihydro-5H- Current time information in Bangalore, IN.pyrindin-5-ol for electronic materials is not widely published, the principles established for other pyridine derivatives suggest its potential. The fused ring system offers a rigid scaffold whose electronic properties could be systematically modified for use in organic semiconductors or as ligands in coordination polymers with tailored electronic or optical properties.

Pyridine derivatives are widely employed as fluorescent chemosensors, particularly for the detection of toxic heavy metal ions. mdpi.com The nitrogen atom in the pyridine ring can act as a binding site for metal ions, and this interaction can lead to a detectable change in the molecule's fluorescence. mdpi.com For example, certain 2-amino-3-cyanopyridine (B104079) derivatives have been shown to act as selective fluorescent sensors for ions like Cr²⁺, Co²⁺, and Cu²⁺. mdpi.com

Another approach involves optical fiber sensors coated with a sensing material that changes color in the presence of a target analyte. mdpi.comresearchgate.net A sensor for pyridine vapors has been developed using a vapochromic cobalt complex that changes from blue to pink-white upon exposure. mdpi.comresearchgate.netresearchgate.net The sensor demonstrated a linear response to varying vapor concentrations with a detection limit as low as 1 part-per-million (ppm). researchgate.net Given the structural similarity, 6,7-Dihydro-5H- Current time information in Bangalore, IN.pyrindin-5-ol derivatives could be functionalized to create new chemosensors, where the fused ring system might enhance selectivity or sensitivity for specific analytes.

Table 2: Examples of Pyridine-Based Sensors

Sensor Type Target Analyte(s) Principle of Detection Reference
Fluorescent Chemosensor Cr²⁺, Co²⁺, Cu²⁺, Hg²⁺, Ni²⁺ Metal ion complexation leading to fluorescence enhancement or quenching. mdpi.com
Optical Fiber Sensor Pyridine Vapors Vapochromic material (β-Co(py)₂Cl₂) changes color upon exposure. mdpi.comresearchgate.net

Organic electrode materials are a promising alternative to traditional inorganic compounds for energy storage devices like sodium-ion batteries (SIBs) due to their light weight, low cost, and structural diversity. researchgate.net Pyridine-based molecules have been investigated for this purpose. In one study, two pyridine-based benzoquinone derivatives were designed as organic cathode materials for SIBs. rsc.org The incorporation of the electron-withdrawing pyridine ring enhanced the operating voltage. One derivative, QPQ-2, exhibited a high reversible capacity of 214 mAh g⁻¹ and maintained 93% of this capacity after 100 cycles. rsc.org

In another area of energy storage, conjugated polymers containing pyridine and thiophene (B33073) units have been synthesized for supercapacitor applications. researchgate.net A polymer derived from a thiophene-substituted quinoline (B57606) monomer (PTh-Q) showed excellent charge storage performance and cycling stability, retaining 77% of its initial capacity after 3000 charge-discharge cycles. researchgate.net The redox processes of both the quinoline (an extended pyridine system) and thiophene groups contributed to the superior performance. researchgate.net These findings highlight the potential of nitrogen heterocyclic compounds like 6,7-Dihydro-5H- Current time information in Bangalore, IN.pyrindin-5-ol to serve as a core structure for designing new electrode materials for batteries and supercapacitors.

Table 3: Performance of Pyridine-Based Energy Storage Materials

Material Application Key Performance Metric(s) Reference
2,5-bis(p-benzoquinonyl) pyridine (QPQ-2) Sodium-Ion Battery Cathode Reversible capacity: 214 mAh g⁻¹; Capacity retention: 82.7% over 1000 cycles. rsc.org

Research into Corrosion Inhibition Properties

One of the most well-documented applications for pyridine-based compounds is in the field of corrosion inhibition. Nitrogen-containing heterocyclic compounds are effective because the nitrogen atom's lone pair of electrons, along with π-electrons from the aromatic ring, can coordinate with vacant d-orbitals of metal atoms on the surface, forming a protective adsorbed layer. taylorfrancis.comku.ac.aeresearchgate.net This layer blocks the active sites for corrosion.

Specific research into derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine has confirmed their efficacy. A study on newly synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives as inhibitors for carbon steel corrosion in a sulfuric acid medium demonstrated excellent performance. nih.govsemanticscholar.org The compounds acted as mixed-type inhibitors, affecting both anodic and cathodic reactions. One derivative, CAPD-1, achieved a superior inhibition efficiency of 97.7% at a concentration of 1.0 mM. nih.govsemanticscholar.org The adsorption of these molecules on the steel surface was found to follow the Langmuir isotherm model, indicating the formation of a stable monolayer. nih.gov The presence of multiple electron-donating groups and π-bonds in the molecular structure enhances the strength of adsorption and, consequently, the protective effect. researchgate.net

Table 4: Corrosion Inhibition Efficiency of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs) on Carbon Steel in H₂SO₄

Inhibitor Concentration (mM) Inhibition Efficiency (%) Reference
CAPD-1 1.0 97.7 nih.govsemanticscholar.org
CAPD-2 1.0 96.9 nih.govsemanticscholar.org
CAPD-3 1.0 95.8 nih.govsemanticscholar.org

Analytical and Spectroscopic Characterization Methodologies for 6,7 Dihydro 5h 1 Pyrindin 5 Ol

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural determination of 6,7-Dihydro-5H- acs.orgpyrindin-5-ol. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific NMR data for 6,7-Dihydro-5H- acs.orgpyrindin-5-ol is not extensively published, the analysis of the closely related ketone, 6,7-Dihydro-5H- acs.orgpyrindin-5-one, provides a strong basis for structural confirmation.

For the ketone analogue, ¹H NMR spectra recorded in CDCl₃ show distinct signals corresponding to the protons of the pyridine (B92270) and cyclopentanone (B42830) rings. rsc.org For 6,7-Dihydro-5H- acs.orgpyrindin-5-ol, the key difference would be the signal for the proton at C5. The methine proton (CH-OH) in the alcohol would appear as a multiplet at a higher field (lower ppm) compared to the alpha-protons in the ketone. Additionally, a broad singlet corresponding to the hydroxyl (-OH) proton would be present, and its chemical shift would be sensitive to concentration and solvent.

¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. In the spectrum of 6,7-Dihydro-5H- acs.orgpyrindin-5-one, the carbonyl carbon (C=O) at position 5 is a key indicator, appearing at a characteristic downfield shift. rsc.org For 6,7-Dihydro-5H- acs.orgpyrindin-5-ol, this signal would be absent and replaced by a signal for the carbon bearing the hydroxyl group (C-OH) at a lower chemical shift, typically in the range of 60-80 ppm.

Table 1: Representative ¹H NMR Data for 6,7-Dihydro-5H- acs.orgpyrindin-5-one

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.15 d 5.0 Pyridine-H
6.96 d 4.8 Pyridine-H
3.01 t 7.7 CH₂
2.92 t 7.5 CH₂
2.08 dd 15.4, 7.7 CH₂

Source: Royal Society of Chemistry, 2015. rsc.org

Table 2: Representative ¹³C NMR Data for 6,7-Dihydro-5H- acs.orgpyrindin-5-one

Chemical Shift (δ) ppm Assignment
167.17 C=O
148.44 Pyridine-C
140.59 Pyridine-C
135.68 Pyridine-C
121.30 Pyridine-C
34.95 CH₂
29.86 CH₂
21.92 CH₂

Source: Royal Society of Chemistry, 2015. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For the parent compound, 6,7-Dihydro-5H- acs.orgpyrindine, the molecular formula is C₈H₉N, with a molecular weight of 119.16 g/mol . nist.gov The target compound, 6,7-Dihydro-5H- acs.orgpyrindin-5-ol, has the molecular formula C₈H₉NO and a molecular weight of approximately 135.16 g/mol . chemscene.com

HRMS analysis of the related ketone, 6,7-Dihydro-5H- acs.orgpyrindin-5-one, using Electrospray Ionization (ESI), shows the calculated mass for the protonated molecule [M+H]⁺. rsc.org For 6,7-Dihydro-5H- acs.orgpyrindin-5-ol, HRMS would be expected to confirm the mass corresponding to its molecular formula. Fragmentation patterns observed in MS/MS experiments would reveal the loss of water (H₂O) from the molecular ion, a characteristic fragmentation for alcohols.

Table 3: HRMS Data for a Related Pyrindine Derivative

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
7-Chloro-6,7-dihydro-5H- acs.orgpyrindin-5-one C₈H₉ClN 154.0424 154.0422

Source: Royal Society of Chemistry, 2015. rsc.org

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations. For 6,7-Dihydro-5H- acs.orgpyrindin-5-ol, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. This would be a key distinguishing feature from its ketone analogue, which would instead show a strong, sharp absorption band around 1700 cm⁻¹ due to the C=O stretching vibration.

UV-Visible spectroscopy provides information about electronic transitions within the molecule, which is particularly useful for compounds containing conjugated systems. The pyridine ring in 6,7-Dihydro-5H- acs.orgpyrindin-5-ol constitutes a chromophore that absorbs UV light. The spectrum of the parent 2,3-Cyclopentenopyridine shows absorption maxima that can be analyzed to understand the electronic structure. nist.gov The substitution at position 5 with a hydroxyl group would be expected to cause a slight shift in the absorption maxima (a chromophoric effect) compared to the unsubstituted parent compound.

Chromatographic and Purity Assessment Techniques

Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity analysis of organic compounds. In the synthesis of related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, HPLC is used to ensure the purity of the final products. nih.gov For 6,7-Dihydro-5H- acs.orgpyrindin-5-ol, a reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The purity of the compound would be determined by the percentage of the total peak area that corresponds to the main analyte peak in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. libretexts.org In the synthesis of pyrindine derivatives, TLC is used to track the consumption of starting materials and the formation of the product. rsc.org A suitable solvent system (mobile phase) is chosen to achieve good separation between the starting materials, intermediates, and the final product on a silica (B1680970) gel plate (stationary phase). The spots can be visualized under UV light due to the UV-active pyridine ring. rsc.org For the reduction of 6,7-Dihydro-5H- acs.orgpyrindin-5-one to the corresponding alcohol, TLC would show the disappearance of the ketone spot and the appearance of a new, typically more polar, spot for the alcohol product. The retention factor (Rf) value of the alcohol would be lower than that of the ketone in most standard solvent systems.

X-ray Crystallography for Absolute Structure Determination

A thorough review of scientific literature and chemical databases reveals a notable absence of published X-ray crystallography data for the specific compound, 6,7-Dihydro-5H- nih.govpyrindin-5-ol. While crystallographic studies are fundamental for the unambiguous determination of a molecule's three-dimensional structure and absolute configuration, no such studies have been made publicly available for this particular pyrindine derivative.

X-ray crystallography provides definitive information on bond lengths, bond angles, and the precise spatial arrangement of atoms within a crystal lattice. This technique is especially crucial for establishing the absolute stereochemistry of chiral centers, which is a key structural feature of 6,7-Dihydro-5H- nih.govpyrindin-5-ol. The process would involve growing a suitable single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays.

Although data for this specific compound is unavailable, related structures have been characterized using this method. For instance, studies on various derivatives of the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine ring system have utilized X-ray crystallography to confirm their molecular architecture. However, direct extrapolation of these findings to 6,7-Dihydro-5H- nih.govpyrindin-5-ol is not feasible due to the differences in their isomeric structures.

The lack of crystallographic data for 6,7-Dihydro-5H- nih.govpyrindin-5-ol means that its absolute structure has not been experimentally verified through this gold-standard technique. Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be invaluable for definitively confirming its structural and stereochemical properties. Such data would provide a precise model of the molecule, which is essential for understanding its chemical behavior and potential interactions.

Q & A

Q. Workflow :

Conceptual modeling : Map possible reaction pathways using Hammond’s postulate.

Quantitative validation : Compare experimental kinetic data (e.g., Arrhenius plots) with computational transition-state energies .

Advanced: How can researchers resolve contradictions in reported catalytic activity data for this compound derivatives?

Methodological Answer:
Address discrepancies through:

  • Meta-analysis : Systematically compare experimental conditions (e.g., catalyst loading, substrate scope) across studies .
  • Controlled replication : Reproduce key experiments with standardized protocols (e.g., ISO-compliant purity criteria).

Case Study : If Study A reports higher enantioselectivity than Study B:

Variable isolation : Test humidity, oxygen sensitivity, or trace metal contaminants.

Advanced analytics : Use XPS or EPR to detect surface oxidation of catalysts .

Advanced: What computational strategies enhance predictive modeling of this compound’s physicochemical properties?

Methodological Answer:
Integrate multi-scale modeling:

  • Molecular dynamics (MD) : Simulate solvent interactions and diffusion coefficients.
  • COMSOL Multiphysics : Optimize reactor designs for scaled-up synthesis using AI-driven parameter tuning .

Q. Key Parameters :

PropertyMethodValidation Metric
SolubilityCOSMO-RSExperimental logP
Thermal stabilityDFT (Gibbs free energy)DSC/TGA data

Advanced: How can mechanistic studies elucidate the role of this compound in heterogeneous catalysis?

Methodological Answer:
Combine experimental and theoretical approaches:

In situ spectroscopy : Use IR or Raman to monitor surface intermediates during catalysis.

Isotopic labeling : Track 18^{18}O or 2^{2}H incorporation to confirm reaction pathways.

Microkinetic modeling : Derive rate equations from proposed mechanisms and compare with experimental turnover frequencies (TOFs) .

Challenge : Differentiate between homogeneous and heterogeneous catalysis via poisoning experiments (e.g., mercury drop test) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.